3-[(Naphthalen-1-yl)oxy]propane-1-thiol
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Overview
Description
3-[(Naphthalen-1-yl)oxy]propane-1-thiol is an organic compound characterized by the presence of a naphthalene ring attached to a propane-1-thiol group via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Naphthalen-1-yl)oxy]propane-1-thiol typically involves the reaction of naphthol with 3-chloropropane-1-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Naphthalen-1-yl)oxy]propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
3-[(Naphthalen-1-yl)oxy]propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[(Naphthalen-1-yl)oxy]propane-1-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-(Naphthalen-1-yloxy)propane-1,2-diol: Similar structure but with a diol group instead of a thiol group.
3-(Naphthalen-1-yloxy)propane-1-amine: Contains an amine group instead of a thiol group.
Uniqueness
3-[(Naphthalen-1-yl)oxy]propane-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its analogs with different functional groups.
Properties
CAS No. |
93372-55-5 |
---|---|
Molecular Formula |
C13H14OS |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
3-naphthalen-1-yloxypropane-1-thiol |
InChI |
InChI=1S/C13H14OS/c15-10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,15H,4,9-10H2 |
InChI Key |
BKZKJAWEONDJNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCS |
Origin of Product |
United States |
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